Zabicipril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zabicipril is a small molecule drug that functions as an angiotensin-converting enzyme inhibitor. It is an ethyl ester prodrug that is converted in vivo to its active form, zabiciprilat. This compound is primarily used in the treatment of cardiovascular diseases, including hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zabicipril is synthesized through a series of chemical reactions that involve the formation of its ethyl ester prodrug form.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Zabicipril undergoes several types of chemical reactions, including:
Hydrolysis: In vivo, this compound is hydrolyzed by liver esterases to form its active diacid form, zabiciprilat.
Oxidation and Reduction: These reactions are less common for this compound but may occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water and liver esterases are the primary reagents for the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide may be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride can be employed for specific reduction reactions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is zabiciprilat, which is the active form of the drug. Other minor products may include various metabolites formed through oxidation and reduction reactions .
Scientific Research Applications
Zabicipril has several scientific research applications, including:
Mechanism of Action
Zabicipril exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in the levels of angiotensin II, resulting in vasodilation and reduced blood pressure. The molecular targets of this compound include the angiotensin-converting enzyme and various receptors involved in the renin-angiotensin system .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another angiotensin-converting enzyme inhibitor with similar pharmacological properties.
Lisinopril: A widely used angiotensin-converting enzyme inhibitor with a longer duration of action.
Ramipril: Known for its potent antihypertensive effects and favorable safety profile.
Uniqueness of Zabicipril
This compound is unique in its rapid conversion to the active form, zabiciprilat, which provides early and potent inhibition of the angiotensin-converting enzyme. Additionally, this compound does not significantly affect plasma catecholamines and atrial natriuretic factor, making it a favorable option for patients with cardiovascular diseases .
Properties
CAS No. |
83059-56-7 |
---|---|
Molecular Formula |
C23H32N2O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-,20-/m0/s1 |
InChI Key |
OMGPCTGQLHHVDU-SSXGPBTGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3 |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3 |
Synonyms |
2-(N-(1-carboxy-3-phenylpropyl)alanyl)-2-azabicyclo(2.2.2)octane-3-carboxylic acid 1-ethyl ester S 9650 S-9650 S9650 zabicipril |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.